Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
Description
Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a synthetic compound characterized by a pyrimidinone core substituted with a 3-chloro-4-methylphenylsulfonyl group and linked via a sulfanyl-acetyl bridge to an ethyl benzoate moiety. This structure combines sulfonamide, pyrimidinone, and ester functionalities, which are common in agrochemical and pharmaceutical agents. The synthesis of analogous compounds involves base-catalyzed condensations of substituted phenylpropanoates, urea/thiourea, and aromatic aldehydes, followed by functionalization with thionyl chloride and bromoethanol (as described in ).
Properties
CAS No. |
933192-53-1 |
|---|---|
Molecular Formula |
C22H20ClN3O6S2 |
Molecular Weight |
521.99 |
IUPAC Name |
ethyl 4-[[2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H20ClN3O6S2/c1-3-32-21(29)14-5-7-15(8-6-14)25-19(27)12-33-22-24-11-18(20(28)26-22)34(30,31)16-9-4-13(2)17(23)10-16/h4-11H,3,12H2,1-2H3,(H,25,27)(H,24,26,28) |
InChI Key |
DSHPITIRTSSZOH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₅S₂
- CAS Number : [1459707]
The structural complexity includes a sulfonamide moiety and a pyrimidine derivative, which are known to enhance biological activity through various mechanisms.
Research indicates that the compound exhibits significant biological activity through several mechanisms:
- MDM2 Inhibition : It has been identified as a potent inhibitor of the murine double minute 2 (MDM2) protein, which is crucial in regulating the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .
- Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 70 nM in inhibiting cell growth in SJSA-1 cells, suggesting strong antitumor potential .
- Cellular Mechanisms : The compound has been shown to activate p53 signaling pathways and induce cleavage of PARP and caspase-3, indicating its role in promoting programmed cell death .
Biological Assays
The following table summarizes key findings from various biological assays conducted on this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Efficacy : A study involving xenograft models demonstrated that administration of the compound at a dose of 100 mg/kg resulted in significant tumor regression compared to control groups. The study emphasized the importance of dosage and administration frequency for maximizing therapeutic outcomes .
- Synergistic Effects : Preliminary investigations into combination therapies suggest that this compound may enhance the efficacy of other chemotherapeutic agents when used in tandem, potentially leading to improved patient outcomes in clinical settings .
Comparison with Similar Compounds
Ethyl 4-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate ()
- Key Differences: Replaces the 3-chloro-4-methylphenylsulfonyl group with a 4-hydroxy-6-propylpyrimidinyl moiety.
- Propyl substitution may increase lipophilicity (higher LogP) relative to the chloro-methylphenyl group.
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate ()
- Key Differences: Features a fused thieno[3,2-d]pyrimidine ring instead of a dihydropyrimidinone. Incorporates a 4-methylphenyl group instead of 3-chloro-4-methylphenylsulfonyl.
- Absence of sulfonyl reduces molecular weight (481.6 g/mol vs. ~550–600 g/mol for the target compound estimated from ).
Physicochemical Properties
The table below compares computed properties of the target compound with analogs (data sourced from , and 7):
- Key Observations: The target compound’s higher molecular weight and LogP suggest greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Reduced hydrogen-bond donors compared to the hydroxypropyl analog () could limit target-binding specificity.
Functional Group Comparisons
Sulfonamide vs. Sulfanyl Linkers
- The target compound’s 3-chloro-4-methylphenylsulfonyl group provides strong electron-withdrawing effects, stabilizing the pyrimidinone ring and enhancing electrophilicity.
Ester vs. Carboxylic Acid Derivatives
- The ethyl benzoate ester in the target compound and analogs () enhances bioavailability by masking polar carboxylic acid groups. This contrasts with sulfonylurea pesticides (), which rely on free carboxylic acids for herbicidal activity .
Research Implications
- Agrochemical Potential: The sulfonyl and pyrimidinone motifs align with sulfonylurea herbicides (), but the target compound’s bulkier substituents may reduce crop toxicity .
- Drug Discovery : The sulfanyl-acetyl bridge and ester group resemble prodrug strategies seen in antiviral or anticancer agents, suggesting tunability for targeted delivery .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation of pyrimidine intermediates, thioacetylation, and esterification. Key steps:
- Sulfonyl group introduction: React 3-chloro-4-methylbenzenesulfonyl chloride with a pyrimidinone precursor under basic conditions (e.g., triethylamine in dry DCM) .
- Thioacetylation: Use a sulfanyl-acetyl linker to couple the sulfonylated pyrimidine to the benzoate ester. Optimize pH (7–8) to avoid premature hydrolysis of the ester .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR: Identify key signals:
- IR Spectroscopy: Confirm sulfonamide (1320–1160 cm⁻¹, S=O stretch) and ester carbonyl (1720–1740 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in enzyme inhibition assays?
Methodological Answer: The 3-chloro-4-methylphenyl sulfonyl group introduces steric hindrance, which may reduce binding affinity to flat active sites (e.g., cyclooxygenase). Computational docking (AutoDock Vina) can model interactions:
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?
Methodological Answer: Single-crystal X-ray diffraction (using SHELXL ) clarifies bond lengths and angles, addressing discrepancies in mechanistic hypotheses. For example:
- Sulfonyl-pyrimidine bond length: A shorter bond (<1.45 Å) supports direct sulfonylation via nucleophilic substitution rather than radical pathways .
- Torsion angles: Planarity between the pyrimidine and benzoate groups indicates conjugation, supporting electron delocalization in reaction intermediates .
Q. What strategies mitigate low yields during scale-up synthesis?
Methodological Answer:
Q. How does the compound’s stability under physiological conditions affect its pharmacokinetic profile?
Methodological Answer:
- Hydrolytic stability: Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Monitor degradation via LC-MS.
- Ester hydrolysis: Rapid cleavage at pH >7 generates the carboxylic acid metabolite, altering bioavailability .
- Microsomal stability: Use liver microsomes to assess oxidative metabolism. The chloro-methyl group may slow CYP450-mediated oxidation .
Q. What computational methods predict the compound’s interactions with non-target proteins?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
